2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetic acid
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Description
Pyridazinones and thiazoles are two classes of compounds that have structures similar to the one you mentioned . They are known for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive properties .
Molecular Structure Analysis
The molecular structure of “2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetic acid” likely contains a pyridazinone or thiazole ring, which are common in many biologically active compounds .Mechanism of Action
Target of Action
It is known that pyridazin-3(2h)-one derivatives, which are structurally similar to the compound , have been reported to exhibit diverse pharmacological activities . They have been associated with antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Mode of Action
For instance, some pyridazin-3(2H)-one derivatives have been reported to inhibit cyclooxygenase-2 .
Biochemical Pathways
Based on the known activities of related compounds, it can be inferred that this compound may influence a variety of biochemical pathways related to inflammation, pain perception, platelet aggregation, and possibly others .
Result of Action
Based on the known activities of related compounds, it can be inferred that this compound may have a range of effects at the molecular and cellular level, potentially influencing processes such as inflammation, pain perception, platelet aggregation, and possibly others .
Properties
IUPAC Name |
2-[6-(2-methylpropanoylamino)pyridazin-3-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-6(2)10(16)11-7-3-4-8(13-12-7)17-5-9(14)15/h3-4,6H,5H2,1-2H3,(H,14,15)(H,11,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEHSAPDPDBHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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